molecular formula C₂₉H₄₆N₂O₂ B1140262 N-(2-Aminoethyl) Cyclopamine CAS No. 334616-31-8

N-(2-Aminoethyl) Cyclopamine

Cat. No. B1140262
M. Wt: 454.69
InChI Key:
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Description

N-(2-Aminoethyl) Cyclopamine is a compound of interest in the field of medicinal chemistry and organic synthesis. It belongs to a class of molecules that exhibit a variety of biological activities and are crucial building blocks in the synthesis of biologically active compounds.

Synthesis Analysis

The synthesis of N-(2-Aminoethyl) Cyclopamine involves complex organic reactions. Studies have explored various methods for synthesizing cyclo-3beta-(4-aminophenyl)-2beta-tropanemethanol analogues with varying linker groups, demonstrating that the binding properties to specific transporters depend on these linkers (Carroll et al., 2006). Another approach involves the intramolecular coupling of terminal olefinic moieties and N,N-dimethylcarboxamide moieties of amino acid derivatives to produce cyclopropylamines, a related class of compounds (Cao, Xiao, & Joullié, 1999).

Molecular Structure Analysis

The molecular structure of N-(2-Aminoethyl) Cyclopamine is characterized by a cyclopalladated core, which plays a significant role in its reactivity and binding properties. For instance, the study of optically active cyclopalladated complexes of primary benzylamine derivatives shows the importance of structural configuration in determining the compound's properties and reactivity (Fuchita et al., 1997).

Chemical Reactions and Properties

The chemical reactivity of N-(2-Aminoethyl) Cyclopamine involves interactions with monoamine transporters, influenced by its cyclo structure and the nature of the substituents. The synthesis of cyclopropylamines demonstrates the compound's role in forming biologically active structures (Cao, Xiao, & Joullié, 1999).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are determined by the compound's molecular structure. These properties are crucial for understanding its behavior in different environments and for its application in synthesis.

Chemical Properties Analysis

N-(2-Aminoethyl) Cyclopamine's chemical properties include its reactivity with various substrates and its ability to form complex structures with metals. The study of cyclopalladated complexes provides insights into its potential applications in catalysis and pharmaceutical synthesis (Fuchita et al., 1997).

Scientific Research Applications

  • Cyclopamine has been identified as the teratogen responsible for craniofacial birth defects in sheep offspring and is known to inhibit the Hedgehog (Hh) signaling pathway. This pathway is crucial in embryonic development and is implicated in several types of cancer. Cyclopamine and its derivatives are thus targeted as potential treatments for cancers and other diseases associated with the Hh signaling pathway. A monoclonal antibody-based ELISA has been developed for detecting cyclopamine in biological samples, highlighting its potential in cancer research (Lee et al., 2012).

  • A derivative of cyclopamine, exo-cyclopamine, has been developed as a stable and highly potent inhibitor of hedgehog signaling. This derivative shows great potential as an experimental drug against several types of human cancer (Heretsch et al., 2011).

  • Cyclopamine's potential in cancer treatment has been emphasized due to its ability to inhibit the Hedgehog pathway, which is important in many human cancers. Although its clinical development has been hindered due to poor solubility, stability, and moderate activity, efforts to overcome these shortcomings have led to the identification of more suitable derivatives like IPI-926, which proceeded to clinical trials (Ma et al., 2013).

  • Cyclopamine's role in disrupting developmental processes has been studied. For instance, it was observed that cyclopamine treatment in Xenopus embryos leads to defects in the formation of craniofacial cartilage, primarily derived from cells of the cranial neural crest. This indicates its specific impact on cranial neural crest cells, contributing to its teratogenic effects (Dunn et al., 1995).

  • The discovery of cyclopamine's binding to the Smoothened (Smo) receptor has been a significant advancement. This finding explains its teratogenic and antitumor activities and suggests a role for small molecules in the physiological regulation of Smo (Chen et al., 2002).

properties

IUPAC Name

(3S,3'aS,6'S,6aS,9R,11bR)-4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46N2O2/c1-17-13-26-27(31(16-17)12-11-30)19(3)29(33-26)10-8-22-23-6-5-20-14-21(32)7-9-28(20,4)25(23)15-24(22)18(29)2/h5,17,19,21-23,25-27,32H,6-16,30H2,1-4H3/t17-,19?,21-,22?,23-,25?,26?,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFBFPHBSKOKSL-LZPHRWOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)N(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2[C@H](C([C@]3(O2)CCC4[C@@H]5CC=C6C[C@H](CC[C@@]6(C5CC4=C3C)C)O)C)N(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 46780271

Citations

For This Compound
1
Citations
R Nehmé, O Joubert, M Bidet, B Lacombe… - … et Biophysica Acta (BBA …, 2010 - Elsevier
Smoothened is a member of the G-protein coupled receptor (GPCR) family responsible for the transduction of the Hedgehog signal to the intracellular effectors of the Hedgehog …
Number of citations: 25 www.sciencedirect.com

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